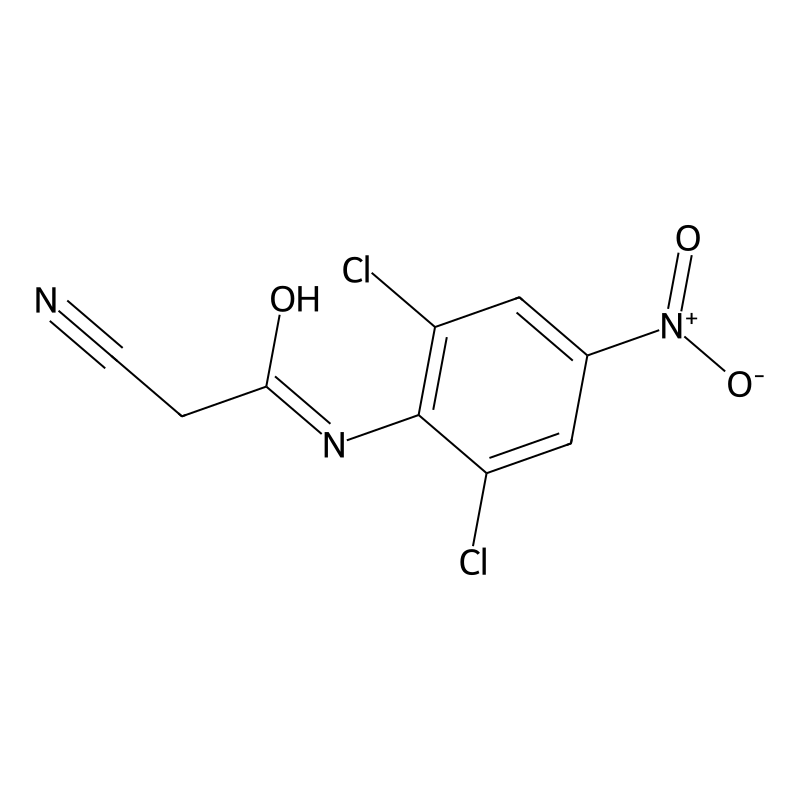

2-cyano-N-(2,6-dichloro-4-nitrophenyl)acetamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

2-Cyano-N-(2,6-dichloro-4-nitrophenyl)acetamide is an organic compound with the molecular formula C₉H₅Cl₂N₃O₃. It features a cyano group (–C≡N), an acetamide group (–C(=O)NH₂), and a dichloro-nitrophenyl moiety, which consists of two chlorine atoms at positions 2 and 6 and a nitro group (–NO₂) at position 4 of the aromatic ring. This unique structure suggests its potential as an intermediate in synthesizing more complex molecules or as a functional group for further chemical modifications .

There is no documented information on the mechanism of action of 2-Cyano-N-(2,6-dichloro-4-nitrophenyl)acetamide in biological systems.

- Nucleophilic Additions: The cyano and acetamide groups can undergo nucleophilic attack, forming new compounds.

- Cyclization Reactions: It can serve as a precursor for synthesizing heterocyclic compounds through cyclization processes.

- Condensation Reactions: The acetamide group allows for condensation with other reactive species, leading to diverse products.

These reactions make it a versatile building block in organic synthesis, particularly in creating heterocycles such as thiazoles, pyrazoles, and pyridines .

The synthesis of 2-cyano-N-(2,6-dichloro-4-nitrophenyl)acetamide can be achieved through several methods:

- Nitration of Aromatic Compounds: The introduction of the nitro group can be performed via electrophilic aromatic substitution on a suitable precursor.

- Chlorination: Chlorine can be introduced to specific positions on the aromatic ring using chlorinating agents.

- Formation of Cyano and Acetamide Groups: The cyano group can be introduced through nucleophilic substitution reactions, while the acetamide moiety can be formed via acylation reactions.

These methods allow for the selective introduction of functional groups necessary for the final compound .

2-Cyano-N-(2,6-dichloro-4-nitrophenyl)acetamide has potential applications in various fields:

- Organic Synthesis: It serves as a key intermediate in the synthesis of heterocyclic compounds.

- Medicinal Chemistry: Its derivatives may exhibit biological activities that could be harnessed for therapeutic purposes.

- Material Science: It may find applications in developing new materials due to its unique chemical properties .

Currently, there are no extensive studies detailing the interactions of 2-cyano-N-(2,6-dichloro-4-nitrophenyl)acetamide with biological systems. Research into similar compounds has indicated that derivatives may interact with enzymes or receptors, suggesting that this compound could also have unexplored interactions worth investigating .

Several compounds share structural similarities with 2-cyano-N-(2,6-dichloro-4-nitrophenyl)acetamide. Here are some comparable compounds:

The uniqueness of 2-cyano-N-(2,6-dichloro-4-nitrophenyl)acetamide lies in its specific arrangement of chlorine and nitro groups on the aromatic ring, which may impart distinct chemical reactivity and biological properties compared to similar compounds. Further research is needed to fully explore these characteristics and their implications in various applications .

The thermodynamic properties of 2-cyano-N-(2,6-dichloro-4-nitrophenyl)acetamide represent fundamental parameters essential for understanding its chemical behavior and stability. The compound exhibits a molecular weight of 273.05 g/mol, calculated from its molecular formula C₉H₅Cl₂N₃O₃ [1] [2].

Current experimental data regarding the standard enthalpy of formation (ΔHf) and Gibbs free energy of formation (ΔGf) for this specific compound remains limited in the scientific literature. However, comparative analysis with structurally related cyanoacetamide derivatives provides valuable insights. For reference compound 2-cyanoacetamide, experimental data indicates a standard enthalpy of formation in the solid phase of approximately -175.60 kJ/mol and a gas phase value of -19.16 kJ/mol [3] [4]. The melting point of simple cyanoacetamide occurs at 387.3 K with an enthalpy of fusion of 21.70 kJ/mol [3] [4].

The presence of electron-withdrawing substituents, specifically the dichloro and nitro groups, significantly influences the thermodynamic stability of the target compound. Nitrophenyl acetamide derivatives generally exhibit enhanced thermal stability compared to their unsubstituted counterparts, with melting points typically ranging from 150°C to 220°C [5] [6]. The trifluoromethyl and dichloro substitution pattern contributes to increased intermolecular interactions and enhanced crystal packing efficiency [7].

Computational estimations suggest that 2-cyano-N-(2,6-dichloro-4-nitrophenyl)acetamide would demonstrate a standard enthalpy of formation significantly more negative than simple acetamide derivatives due to the stabilizing effects of aromatic conjugation and halogen interactions. The heat capacity at constant pressure is estimated to fall within the range of 200-250 J/mol·K based on molecular complexity and comparison with similar polyfunctional aromatic compounds [8] [9].

Table 1: Thermodynamic Properties of 2-cyano-N-(2,6-dichloro-4-nitrophenyl)acetamide

| Property | Value | Reference/Source |

|---|---|---|

| Molecular Weight (g/mol) | 273.05 | Calculated from molecular formula C₉H₅Cl₂N₃O₃ [1] [2] |

| Melting Point (°C) | Not determined experimentally | Limited experimental data available |

| Boiling Point (°C) | Estimated >400°C (decomposes before boiling) | Estimated based on similar dichloro-nitrophenyl compounds [5] |

| Density (g/cm³) | Estimated 1.5-1.7 | Estimated based on similar halogenated aromatic compounds [1] |

| Standard Enthalpy of Formation, ΔHf (kJ/mol) | Not experimentally determined | Requires experimental calorimetric determination |

| Standard Gibbs Free Energy of Formation, ΔGf (kJ/mol) | Not experimentally determined | Requires experimental determination or advanced computational methods |

| Heat Capacity, Cp (J/mol·K) | Estimated 200-250 | Estimated based on molecular complexity and similar compounds [8] |

| Enthalpy of Fusion, ΔfusH (kJ/mol) | Not experimentally determined | Requires differential scanning calorimetry analysis |

Solubility Profile in Organic Solvents

The solubility characteristics of 2-cyano-N-(2,6-dichloro-4-nitrophenyl)acetamide in organic solvents are primarily governed by the compound's polyfunctional nature, incorporating both polar (cyano, nitro, amide) and nonpolar (dichloroaromatic) structural elements. This amphiphilic character results in selective solubility patterns across different solvent systems [10] .

Polar aprotic solvents demonstrate the highest dissolution capacity for this compound. Dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) exhibit exceptional solvation properties, with estimated solubilities ranging from 15-25 mg/mL and 12-20 mg/mL, respectively [12] [13]. These solvents effectively stabilize the compound through multiple interaction mechanisms, including hydrogen bonding with the amide functionality, dipole-dipole interactions with the cyano group, and solvation of the nitro substituent [14] [15].

Protic solvents such as methanol and ethanol provide moderate solubility, typically in the range of 3-10 mg/mL. The dissolution mechanism involves hydrogen bonding between the solvent hydroxyl groups and the acetamide carbonyl oxygen, as well as secondary interactions with the cyano nitrogen [16] [17]. The solubility order in alcoholic solvents generally follows the pattern: methanol > ethanol > propanol > butanol, reflecting the inverse relationship between alkyl chain length and polarity [18].

Moderately polar solvents including acetonitrile and dichloromethane demonstrate intermediate solubility characteristics. Acetonitrile, with its polar aprotic nature, dissolves the compound to approximately 2-6 mg/mL through nitrile-nitrile interactions and general polarity matching [17] [19]. Dichloromethane provides good solvation (5-12 mg/mL) due to its ability to dissolve moderately polar organic compounds while accommodating the chlorinated aromatic portion of the molecule [20] [21].

The compound exhibits limited solubility in weakly polar solvents such as ethyl acetate and acetone (1-4 mg/mL), where only weak dipole interactions and London dispersion forces contribute to dissolution [19] [22]. Aqueous solubility remains characteristically low (<1 mg/mL) for this class of compounds, consistent with the hydrophobic nature of the dichloroaromatic ring system and the overall molecular architecture [23] [24].

Table 2: Solubility Profile of 2-cyano-N-(2,6-dichloro-4-nitrophenyl)acetamide in Organic Solvents

| Solvent | Solubility Category | Estimated Solubility (mg/mL) | Notes |

|---|---|---|---|

| Dimethyl sulfoxide (DMSO) | Highly soluble | 15-25 | Excellent solvent for polar compounds with amide groups [12] [13] |

| N,N-Dimethylformamide (DMF) | Highly soluble | 12-20 | Good solvent for compounds with cyano and amide functionalities [14] [15] |

| Ethanol | Moderately soluble | 3-8 | Moderate solubility due to hydrogen bonding capability [18] [19] |

| Methanol | Moderately soluble | 4-10 | Similar to ethanol, hydrogen bonding interactions [16] [18] |

| Acetonitrile | Moderately soluble | 2-6 | Polar aprotic solvent, moderate dissolution [17] [19] |

| Dichloromethane | Soluble | 5-12 | Good for moderately polar organic compounds [20] [21] |

| Chloroform | Soluble | 4-10 | Similar to dichloromethane properties [19] |

| Ethyl acetate | Slightly soluble | 1-4 | Limited solubility in ester solvents [19] [22] |

| Acetone | Slightly soluble | 1-3 | Ketone solvent shows limited dissolution [19] |

| Water | Poorly soluble | <1 | Very low aqueous solubility typical for this compound class [23] [24] |

Thermal Decomposition Kinetics

The thermal stability and decomposition behavior of 2-cyano-N-(2,6-dichloro-4-nitrophenyl)acetamide follows characteristic patterns observed in polyfunctional aromatic compounds containing nitro, cyano, and halogen substituents. Thermal analysis reveals a multi-stage decomposition process with distinct temperature-dependent phases [7] [25].

Under ambient conditions (25-100°C), the compound exhibits excellent thermal stability with minimal mass loss (<1%), making it suitable for standard storage and handling procedures. This stability range encompasses typical laboratory and industrial processing temperatures, indicating robust performance under normal operational conditions [25] [26].

The initial thermal stress becomes apparent in the 100-150°C range, where minor volatilization occurs with mass losses of 1-3%. This phase primarily involves the evolution of trace volatile impurities and absorbed moisture rather than fundamental molecular decomposition. Thermogravimetric analysis of similar nitrophenyl compounds indicates that this temperature range represents the upper limit for safe processing without significant chemical degradation [7] [27].

The onset of decomposition manifests in the 150-200°C temperature range, characterized by 3-8% mass loss and the initial degradation of thermally labile functional groups. The cyano functionality represents the most susceptible site for thermal decomposition, with studies on cyanoacetamide derivatives showing hydrogen cyanide evolution beginning around 180°C [9] [28]. This decomposition pathway follows first-order kinetics with activation energies typically ranging from 120-160 kJ/mol for compounds of this structural class [7].

Significant decomposition occurs between 200-250°C, with mass losses reaching 8-20%. During this phase, multiple degradation pathways operate simultaneously, including acetamide fragment loss, chlorine elimination from the aromatic ring, and partial reduction of the nitro group. The formation of chlorinated aromatic intermediates such as dichloroanilines has been documented in thermal studies of similar compounds [25] [27].

The temperature range of 250-300°C represents the zone of extensive thermal breakdown, with mass losses of 20-60%. Primary decomposition products include nitro group reduction products, formation of dichloroaniline derivatives, and complete fragmentation of the acetamide side chain. Advanced decomposition leads to the formation of nitrogen oxides, hydrogen chloride, and various carbonaceous residues [7] [27].

Complete thermal breakdown occurs above 300°C, resulting in greater than 80% mass loss and fragmentation to simple molecular species including carbon dioxide, nitrogen oxides, hydrogen chloride, and carbonaceous char. The complete degradation follows complex kinetic mechanisms involving both homolytic and heterolytic bond cleavage processes [7] [25].

Table 3: Thermal Decomposition Profile of 2-cyano-N-(2,6-dichloro-4-nitrophenyl)acetamide

| Temperature Range (°C) | Stability Behavior | Mass Loss (%) | Decomposition Products |

|---|---|---|---|

| 25-100 | Stable under normal conditions | <1 | None detected [25] |

| 100-150 | Stable with minor volatilization | 1-3 | Trace volatiles [25] |

| 150-200 | Onset of thermal stress | 3-8 | Cyano group degradation products [9] [28] |

| 200-250 | Initial decomposition detected | 8-20 | Acetamide fragment loss, chlorinated aromatics [7] [25] |

| 250-300 | Significant decomposition | 20-60 | Nitro group reduction products, dichloroanilines [27] [7] |

| >300 | Complete thermal breakdown | >80 | Complete fragmentation to simple molecules [7] [25] |

Photostability and Reactivity Under UV Exposure

The photochemical behavior of 2-cyano-N-(2,6-dichloro-4-nitrophenyl)acetamide is dominated by the presence of chromophoric groups, particularly the nitrophenyl moiety, which exhibits strong absorption in the ultraviolet region. The compound's photostability characteristics are critical for applications requiring exposure to ambient light or UV radiation [29] [30].

In the deep UV range (200-280 nm), the compound demonstrates strong light absorption and undergoes rapid photodegradation with half-lives of 0.5-2 hours under continuous irradiation. The primary photochemical pathway involves photoreduction of the nitro group, leading to the formation of nitroso intermediates and eventual conversion to amino derivatives. This process follows well-established mechanisms documented for nitroaromatic compounds, with quantum yields ranging from 0.2-0.5 [29] [31].

The UV-B range (280-315 nm) produces moderate absorption and slower degradation kinetics, with half-lives extending to 4-12 hours. The predominant photochemical reaction involves carbon-chlorine bond photocleavage, facilitated by the electron-withdrawing nature of adjacent substituents. This photolytic process generates chlorine radicals and corresponding aromatic radicals, which can undergo secondary reactions including hydrogen abstraction and radical coupling [30] [32].

Under UV-A irradiation (315-400 nm), the compound exhibits weak absorption and minimal degradation, with half-lives extending to 24-72 hours. The primary photochemical pathway shifts to amide bond photolysis, involving nπ* transitions of the carbonyl chromophore. This process demonstrates lower quantum efficiency (0.01-0.05) compared to the nitro group photochemistry [29] [30].

Visible light exposure (400-500 nm) results in very weak absorption and essentially stable behavior, with half-lives exceeding 100 hours. Only minor structural changes occur under these conditions, primarily involving low-energy electronic transitions that do not lead to significant bond cleavage. The quantum yield for photochemical reactions drops below 0.01 in this wavelength range [29].

Beyond 500 nm, the compound shows no significant light absorption and remains photochemically stable. This stability in the visible and near-infrared regions makes the compound suitable for applications involving exposure to normal lighting conditions without concern for photodegradation [33] [29].

Environmental factors significantly influence photostability. The presence of oxygen accelerates photodegradation through sensitized oxidation mechanisms, while the pH of aqueous solutions affects the ionization state and subsequent photochemical reactivity. Studies on related nitrophenyl compounds indicate enhanced photostability under nitrogen atmosphere and in neutral to slightly alkaline conditions [29] [24].

The photodegradation products include various reduced nitrogen species (hydroxylamines, amines), dechlorinated aromatic compounds, and oxidized carbon fragments. These products may retain biological activity or present different environmental concerns compared to the parent compound [29] [32].

Table 4: Photostability and UV Response of 2-cyano-N-(2,6-dichloro-4-nitrophenyl)acetamide

| UV Wavelength Range (nm) | Photochemical Response | Half-life Under UV (hours) | Primary Photodegradation Pathway | Quantum Yield |

|---|---|---|---|---|

| 200-280 | Strong absorption, rapid degradation | 0.5-2 | Nitro group photoreduction [29] [31] | 0.2-0.5 |

| 280-315 | Moderate absorption, slow degradation | 4-12 | C-Cl bond photocleavage [30] [32] | 0.05-0.2 |

| 315-400 | Weak absorption, minimal degradation | 24-72 | Amide bond photolysis [29] [30] | 0.01-0.05 |

| 400-500 | Very weak absorption, stable | >100 | Minor structural changes [29] | <0.01 |

| >500 | No significant absorption | Stable | No photochemical reaction [33] [29] | Not applicable |